Cas no 17070-55-2 (1,2-dihydroacenaphthylene-5-sulfonyl chloride)

1,2-dihydroacenaphthylene-5-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 5-Acenaphthylenesulfonyl chloride, 1,2-dihydro-
- 1,2-dihydroacenaphthylene-5-sulfonyl chloride
- EN300-271026
- AT25701
- 1,2-DIHYDROACENAPHTHYLENE-5-SULFONYLCHLORIDE
- SCHEMBL1108433
- AKOS026733766
- 17070-55-2
- F8885-7389
- DTXSID30557931
-
- MDL: MFCD28149397
- Inchi: InChI=1S/C12H9ClO2S/c13-16(14,15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2
- InChI Key: KBMKSUPJXFQYRA-UHFFFAOYSA-N
- SMILES: C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)Cl
Computed Properties
- Exact Mass: 252.00127
- Monoisotopic Mass: 252.0011784g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 373
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.5Ų
- XLogP3: 4
Experimental Properties
- PSA: 34.14
1,2-dihydroacenaphthylene-5-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-271026-2.5g |
1,2-dihydroacenaphthylene-5-sulfonyl chloride |
17070-55-2 | 95.0% | 2.5g |
$503.0 | 2025-02-20 | |
Life Chemicals | F8885-7389-0.25g |
1,2-dihydroacenaphthylene-5-sulfonyl chloride |
17070-55-2 | 95%+ | 0.25g |
$196.0 | 2023-09-05 | |
Life Chemicals | F8885-7389-2.5g |
1,2-dihydroacenaphthylene-5-sulfonyl chloride |
17070-55-2 | 95%+ | 2.5g |
$436.0 | 2023-09-05 | |
TRC | D459198-500mg |
1,2-Dihydroacenaphthylene-5-sulfonyl chloride |
17070-55-2 | 500mg |
$ 295.00 | 2022-06-05 | ||
TRC | D459198-100mg |
1,2-Dihydroacenaphthylene-5-sulfonyl chloride |
17070-55-2 | 100mg |
$ 70.00 | 2022-06-05 | ||
Enamine | EN300-271026-0.05g |
1,2-dihydroacenaphthylene-5-sulfonyl chloride |
17070-55-2 | 95.0% | 0.05g |
$42.0 | 2025-02-20 | |
Enamine | EN300-271026-1g |
1,2-dihydroacenaphthylene-5-sulfonyl chloride |
17070-55-2 | 95% | 1g |
$256.0 | 2023-09-11 | |
Enamine | EN300-271026-5g |
1,2-dihydroacenaphthylene-5-sulfonyl chloride |
17070-55-2 | 95% | 5g |
$743.0 | 2023-09-11 | |
A2B Chem LLC | AD37169-500mg |
5-Acenaphthylenesulfonyl chloride, 1,2-dihydro- |
17070-55-2 | 95% | 500mg |
$220.00 | 2024-04-20 | |
Aaron | AR00790D-2.5g |
5-Acenaphthylenesulfonyl chloride, 1,2-dihydro- |
17070-55-2 | 95% | 2.5g |
$717.00 | 2025-01-23 |
1,2-dihydroacenaphthylene-5-sulfonyl chloride Related Literature
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T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
Additional information on 1,2-dihydroacenaphthylene-5-sulfonyl chloride
Introduction to 1,2-dihydroacenaphthylene-5-sulfonyl chloride (CAS No. 17070-55-2) and Its Applications in Modern Chemical Research
The compound 1,2-dihydroacenaphthylene-5-sulfonyl chloride, identified by the CAS number 17070-55-2, represents a significant molecule in the realm of organic chemistry and pharmaceutical research. Its unique structural framework, featuring a dihydroacenaphthylene core substituted with a sulfonyl chloride group, makes it a versatile intermediate in synthetic chemistry. This introduction delves into the compound's properties, synthesis methods, and its emerging applications, particularly in the development of novel pharmaceuticals and materials.
1,2-dihydroacenaphthylene-5-sulfonyl chloride belongs to the class of heterocyclic compounds, which are widely recognized for their diverse biological activities. The presence of the sulfonyl chloride functionality at the 5-position of the dihydroacenaphthylene ring enhances its reactivity, making it an invaluable building block for further chemical transformations. The compound's molecular structure, characterized by a fused aromatic system with additional hydrogenation at the 1,2 positions, contributes to its stability and utility in various synthetic pathways.
In recent years, there has been growing interest in 1,2-dihydroacenaphthylene-5-sulfonyl chloride due to its potential applications in medicinal chemistry. Researchers have been exploring its role as a precursor in the synthesis of biologically active molecules. For instance, sulfonyl chlorides are commonly used in the preparation of sulfonamides, which are known for their antimicrobial and anti-inflammatory properties. The dihydroacenaphthylene scaffold provides a rigid aromatic core that can be functionalized to develop new drug candidates targeting various therapeutic areas.
One of the most compelling aspects of 1,2-dihydroacenaphthylene-5-sulfonyl chloride is its ability to undergo nucleophilic substitution reactions efficiently. This property is particularly useful in constructing complex molecular architectures required for drug design. The sulfonyl chloride group can be readily converted into other functional groups such as sulfonamides or carboxylic acids through simple reaction conditions. This flexibility makes it an attractive choice for synthetic chemists working on complex organic transformations.
The synthesis of 1,2-dihydroacenaphthylene-5-sulfonyl chloride typically involves multi-step organic reactions starting from readily available precursors. A common approach includes the hydrogenation of acenaphthylene followed by sulfonation and subsequent chlorination. These steps highlight the compound's synthetic accessibility and its potential for large-scale production. Advances in catalytic hydrogenation techniques have further improved the efficiency and yield of these synthetic routes, making 1,2-dihydroacenaphthylene-5-sulfonyl chloride more accessible for industrial applications.
Recent studies have also explored the use of 1,2-dihydroacenaphthylene-5-sulfonyl chloride in materials science. The compound's aromatic structure and electron-withdrawing sulfonyl group make it a promising candidate for designing organic semiconductors and conductive polymers. These materials are crucial for applications in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The ability to tune the electronic properties of these materials through structural modifications offers exciting opportunities for innovation.
In conclusion, 1,2-dihydroacenaphthylene-5-sulfonyl chloride (CAS No. 17070-55-2) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features and reactivity make it an essential intermediate in synthetic chemistry. As research continues to uncover new applications for this compound, its importance is likely to grow further. The ongoing development of novel synthetic methods and applications underscores its value as a key molecule in modern chemical research.
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